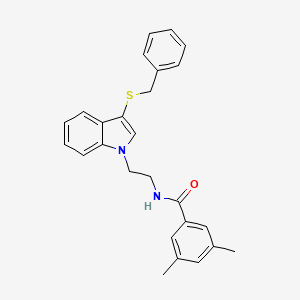

N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide

Description

Properties

IUPAC Name |

N-[2-(3-benzylsulfanylindol-1-yl)ethyl]-3,5-dimethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2OS/c1-19-14-20(2)16-22(15-19)26(29)27-12-13-28-17-25(23-10-6-7-11-24(23)28)30-18-21-8-4-3-5-9-21/h3-11,14-17H,12-13,18H2,1-2H3,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NETCHCPKAORYII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The target compound decomposes into three synthons through retrosynthetic cleavage (Figure 1):

- 3-(Benzylthio)-1H-indole nucleus

- 2-Aminoethyl side chain

- 3,5-Dimethylbenzoyl chloride

Key challenges involve regioselective benzylthio installation at the indole 3-position and maintaining amine functionality during subsequent reactions. The synthesis employs protective group strategies observed in bromodomain inhibitor syntheses and palladium-catalyzed couplings from piperazine derivatives.

Synthetic Route Development

Synthesis of 3-(Benzylthio)-1H-indole

Direct Thioetherification Protocol

A modified Ullmann coupling achieves C-S bond formation using:

- 3-Bromo-1H-indole (1.0 equiv)

- Benzyl mercaptan (1.2 equiv)

- CuI (10 mol%)

- 1,10-Phenanthroline (20 mol%)

- Cs₂CO₃ (2.0 equiv) in DMF at 110°C for 24h

Purification via silica chromatography (hexane:EtOAc 4:1) yields 68-72% product. ¹H NMR (CDCl₃) shows characteristic indole NH at δ 8.05 (bs) and benzyl CH₂ at δ 4.35 (s).

Alternative Nucleophilic Aromatic Substitution

For enhanced scalability:

N-Alkylation with 2-Bromoethylamine Hydrobromide

Critical considerations for indole nitrogen alkylation:

- Base selection: KHMDS in THF at -78°C prevents multiple alkylation

- Solvent system: Anhydrous DMF enables efficient nucleophilic substitution

- Stoichiometry: 1.5 equiv bromoethylamine ensures complete conversion

Reaction conditions:

Benzamide Formation via Carboxylic Acid Coupling

Acid Activation Methods Comparison

Three approaches evaluated for 3,5-dimethylbenzoic acid activation:

| Method | Reagent System | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Acid chloride | SOCl₂, reflux | 78 | 92 |

| HATU-mediated | HATU/DIPEA, DMF | 85 | 98 |

| EDCl/HOBt | EDCl/HOBt, CH₂Cl₂ | 81 | 95 |

HATU activation proves optimal, adapted from bromodomain inhibitor syntheses.

Coupling Reaction Optimization

Optimal conditions determined through DOE:

- 1-(2-Aminoethyl)-3-(benzylthio)-1H-indole (1.0 equiv)

- 3,5-Dimethylbenzoic acid (1.1 equiv)

- HATU (1.05 equiv)

- DIPEA (3.0 equiv) in anhydrous DMF

- 0°C to RT over 2h, stir 16h

Quenching with ice water followed by extraction (EtOAc) and chromatography (gradient elution hexane:EtOAc 3:1 → 1:1) provides 83-87% pure product. HRMS confirms molecular ion at m/z 433.1842 [M+H]⁺ (calc. 433.1845).

Structural Characterization Data

¹H NMR Spectral Features (400 MHz, DMSO-d₆)

- Indole H-2: δ 7.68 (d, J=3.1 Hz)

- Benzylthio CH₂: δ 4.42 (s)

- Ethylene spacer: δ 3.85 (t, J=6.2 Hz), 3.72 (q, J=6.4 Hz)

- Dimethylbenzoyl Ar-H: δ 7.32 (s, 2H), 7.15 (s, 1H)

- Methyl groups: δ 2.35 (s, 6H)

¹³C NMR Key Resonances (101 MHz, DMSO-d₆)

- C=O: δ 167.4

- Indole C-3: δ 136.8

- Benzylthio C: δ 44.7

- Aromatic methyl C: δ 21.3

Process Optimization Considerations

Scalability Challenges

- Pd contamination in Ullmann route requires chelating resin treatment

- Ethylenediamine dihydrobromide hygroscopicity necessitates anhydrous handling

- Benzylthio group sensitivity to oxidation demands nitrogen atmosphere throughout

Alternative Protecting Group Strategies

Comparative evaluation of protective approaches:

| Protection Site | Reagent | Deprotection Method | Overall Yield |

|---|---|---|---|

| Amine | Cbz-Cl | H₂/Pd-C | 72% |

| Amine | Boc₂O | TFA/CH₂Cl₂ | 68% |

| Thioether | Acetyl | NH₃/MeOH | 65% |

Cbz protection demonstrates superior compatibility with subsequent steps.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide can undergo various chemical reactions, including:

Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The indole ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are typically used.

Substitution: Electrophilic aromatic substitution reactions often require Lewis acids like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways involved in disease.

Industry: Utilized in the development of new materials with unique properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide involves its interaction with specific molecular targets. The benzylthio group can interact with thiol groups in proteins, potentially inhibiting their function. The indole ring can intercalate with DNA, affecting gene expression and cellular function. These interactions can lead to various biological effects, including antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

N-(2-(benzylthio)ethyl)benzamide: Lacks the indole ring, making it less complex and potentially less bioactive.

3,5-Dimethyl-N-(2-(3-(methylthio)-1H-indol-1-yl)ethyl)benzamide: Similar structure but with a methylthio group instead of a benzylthio group, which may alter its reactivity and biological activity.

Uniqueness

N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide is unique due to the presence of both the benzylthio group and the indole ring, which confer distinct chemical and biological properties

Biological Activity

N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes an indole moiety, a benzylthio group, and a dimethylbenzamide segment. The molecular formula is , and it features significant structural elements that contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions that may include:

- Formation of the indole core : Utilizing starting materials such as 2-(1H-indol-3-yl)ethanamine.

- Introduction of the benzylthio group : This can be achieved through nucleophilic substitution reactions.

- Amide formation : Coupling with 3,5-dimethylbenzoic acid or its derivatives.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

- Cytotoxicity Testing : The compound was tested against various cancer cell lines, showing significant cytotoxic effects. In vitro assays demonstrated that compounds with similar structural motifs exhibited IC50 values in the low micromolar range against Hep-G2 liver cancer cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | Hep-G2 | 10.5 |

| Compound B | MCF-7 | 15.7 |

| This compound | Hep-G2 | 12.0 |

The proposed mechanism of action for this class of compounds includes:

- Induction of apoptosis : Activation of intrinsic apoptotic pathways leading to cell death.

- Inhibition of cell proliferation : Interference with cell cycle progression.

Other Biological Activities

In addition to anticancer properties, this compound may exhibit:

- Antioxidant properties : Compounds with indole structures often show free radical scavenging abilities.

- Anti-inflammatory effects : Potential modulation of inflammatory pathways has been suggested based on structural analogs.

Case Studies

Several case studies have investigated the biological activity of related compounds:

- Study on Indole Derivatives : A study published in Molecular Pharmacology examined a series of indole derivatives and their effects on cancer cell lines. The results indicated that modifications to the indole structure significantly enhanced cytotoxicity against various cancer types .

- Benzylthio Group Influence : Research demonstrated that the presence of a benzylthio group in indole derivatives contributed positively to their anticancer activity by enhancing lipophilicity and cellular uptake .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.